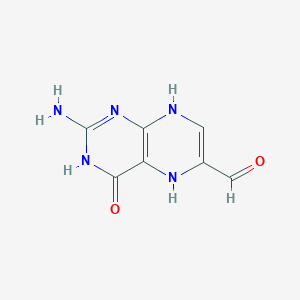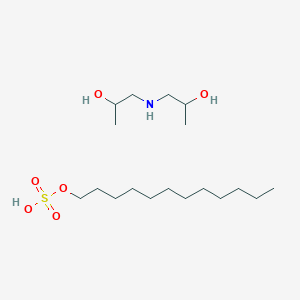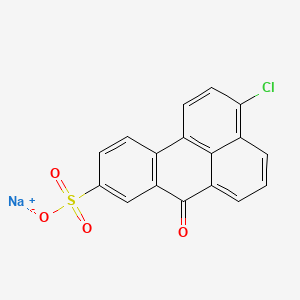
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonic acid group, a chlorine atom, and a ketone group attached to a benzanthracene backbone. Its sodium salt form enhances its solubility in water, making it more versatile for different applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt typically involves multiple steps. The starting material is often benzanthracene, which undergoes sulfonation to introduce the sulfonic acid group. This is followed by chlorination to add the chlorine atom and oxidation to form the ketone group. The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the efficiency of each step. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the ketone group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility and reactivity, while the ketone and chlorine groups allow it to participate in various chemical reactions. These interactions can modulate biochemical pathways, leading to its diverse applications.
類似化合物との比較
Similar Compounds
Benzanthrone: Similar structure but lacks the sulfonic acid and chlorine groups.
Naphthanthrone: Another related compound with a different arrangement of functional groups.
7H-Benz(de)anthracene-7-one: Similar backbone but different functional groups.
Uniqueness
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it more versatile and useful in a broader range of applications compared to its similar compounds.
特性
CAS番号 |
69658-11-3 |
|---|---|
分子式 |
C17H8ClNaO4S |
分子量 |
366.8 g/mol |
IUPAC名 |
sodium;3-chloro-7-oxobenzo[a]phenalene-9-sulfonate |
InChI |
InChI=1S/C17H9ClO4S.Na/c18-15-7-6-11-10-5-4-9(23(20,21)22)8-14(10)17(19)13-3-1-2-12(15)16(11)13;/h1-8H,(H,20,21,22);/q;+1/p-1 |
InChIキー |
WEGDXUQPJWFQPH-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



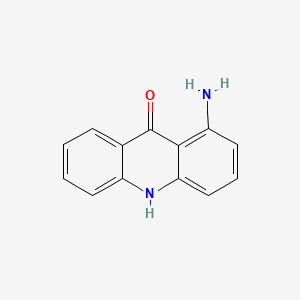

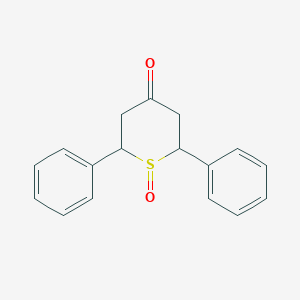
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)

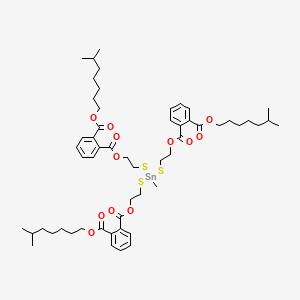


![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
